5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

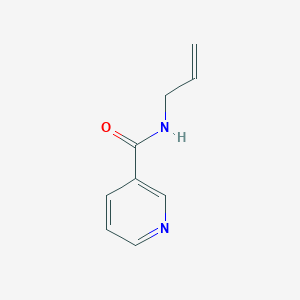

5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide , also known by its chemical formula C19H21ClN2O2 , is a synthetic compound with intriguing pharmacological potential. Its molecular weight is approximately 344.844 g/mol. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

Several synthetic approaches have been explored to obtain this compound. One notable method involves using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source. Researchers have successfully converted 3-acetyl-1-propanol to 5-chloro-2-pentanone (5C2P) , a precursor of this compound. The reaction conditions, including temperature, time, solvent, and initiator, were optimized to achieve a high yield of 5C2P. Interestingly, an intermediate product, 1-(dimethylamino)ethyl carbonochloridate , was observed during this process .

Molecular Structure Analysis

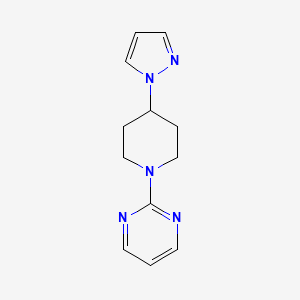

The molecular structure of this compound consists of a benzamide core with a chlorinated pyrimidine moiety. Analytical techniques such as 1H NMR , 13C NMR , and high-resolution mass spectroscopy have been employed to confirm its structure .

Scientific Research Applications

Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins

One study delves into the reductive chemistry of a novel bioreductive drug, highlighting its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This drug's reduction process and the toxic products generated in hypoxic tumor cells offer insights into potential therapeutic applications for targeting cancer cells in low-oxygen environments (Palmer et al., 1995).

Pyrimidine Derivatives and Their Chemical Behavior

Another research area focuses on pyrimidine derivatives, including their synthesis and reactions with various agents. For instance, the study on methiodides formed from dimethylaminopyrimidines provides valuable information on the chemical behavior and potential applications of these compounds in medicinal chemistry and drug design (Brown & Teitei, 1965).

Neuroleptic Agents and Their Behavioral Effects

Research on neuroleptic agents, including their avoidance-suppressing effects after repeated administration, showcases the potential of benzamide derivatives in psychopharmacology. These findings could inform the development of treatments for conditions requiring neuroleptic intervention (Kuribara & Tadokoro, 2004).

Synthesis and Applications in Organic Chemistry

The synthesis of specific chloro-pyrimidines and their applications in organic chemistry, as demonstrated by the preparation of n pentyloxylphenyl chloro pyrimidine, offers a glimpse into the utility of these compounds in synthesizing other chemically relevant structures (Zhao, 2002).

Properties

IUPAC Name |

5-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKPKAMXSORJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)